2-Bromo-5-methylpyrazine
Overview
Description
2-Bromo-5-methylpyrazine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyrazine, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position of the pyrazine ring. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylpyrazine can be synthesized through several methods. One common approach involves the bromination of 5-methylpyrazine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .
Another method involves the use of methyl 5-methylpyrazine-2-carboxylate as a starting material. This compound undergoes a series of reactions, including bromination, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in specialized reactors designed to handle the exothermic nature of bromination. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is a common reagent for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 2-methoxy-5-methylpyrazine .
Scientific Research Applications
2-Bromo-5-methylpyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylpyrazine involves its reactivity with various nucleophiles and electrophiles. The bromine atom at the second position makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The specific molecular targets and pathways depend on the nature of the reactions it undergoes .
Comparison with Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-5-phenylpyrazine: Contains a phenyl group instead of a methyl group at the fifth position.
2-Bromo-5-methoxypyrazine: Contains a methoxy group instead of a methyl group at the fifth position.
Uniqueness: 2-Bromo-5-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZRGWKVWAXNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625621 | |
Record name | 2-Bromo-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98006-90-7 | |
Record name | 2-Bromo-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis of 2-bromo-5-methylpyrazine?
A1: The paper describes a synthetic route to this compound that is claimed to be both facile and efficient []. This suggests that the method offers advantages over previous syntheses, potentially in terms of yield, cost-effectiveness, or ease of execution. These factors are important when considering the compound as a building block for further chemical synthesis.
Q2: What is the role of the Hofmann degradation in the synthesis?
A2: The Hofmann degradation is a key step in the reported synthesis, converting an amide to an amine with one fewer carbon atom []. In this specific case, it transforms the amide derived from 5-methylpyrazine-2-carboxylic acid into the corresponding amine. This amine is then further modified to obtain the desired this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.